6-Carboxysucrose

Description

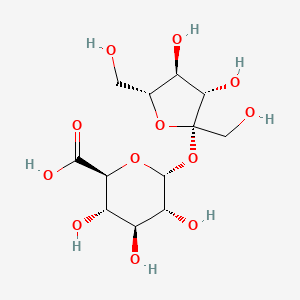

6-Carboxysucrose (Sucrose 6,1′-Dicarboxylic Acid, CAS 155533-83-8) is a bifunctional derivative of sucrose modified with carboxylic acid groups at the 6- and 1′-positions of the molecule (Figure 1). This structural alteration distinguishes it from native sucrose, imparting unique physicochemical and biochemical properties. The introduction of carboxyl groups enhances its utility in glycobiology and enzymology research, particularly as a substrate analog for studying glycosyltransferases and glycosidases .

The compound’s dual functionalization allows for chemical conjugation with biomolecules (e.g., proteins, lipids), making it a precursor for synthesizing glycoconjugates. Its applications span enzymatic specificity assays, glycan structural analysis, and carbohydrate profiling methodologies. The carboxylic acid groups also facilitate pH-dependent solubility, enabling its use in analytical separations and buffer systems .

Properties

Molecular Formula |

C12H20O12 |

|---|---|

Molecular Weight |

356.28 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4-,5+,6+,7-,8+,9+,11-,12+/m1/s1 |

InChI Key |

QBJMYQBOZZDDJJ-WLSRZBCRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxysucrose involves the selective oxidation of sucrose to introduce a carboxyl group. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective oxidation of the desired hydroxyl group on the sucrose molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the product is achieved through crystallization and chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 6-Carboxysucrose undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group back to a hydroxyl group.

Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols for esterification, amines for amidation

Major Products:

Oxidation: Formation of dicarboxylic acids

Reduction: Formation of hydroxyl derivatives

Substitution: Formation of esters and amides

Scientific Research Applications

6-Carboxysucrose has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various sucrose derivatives.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products

Mechanism of Action

The mechanism of action of 6-Carboxysucrose involves its interaction with various molecular targets and pathways. The carboxyl group allows it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. In biological systems, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

6-Carboxysucrose vs. Sucrose (CAS 57-50-1)

Sucrose, a disaccharide of glucose and fructose, serves as the parent compound of this compound. Key differences include:

- Enzymatic Interactions : Native sucrose is metabolized by invertases and sucrases, whereas this compound acts as an inhibitor or alternative substrate due to steric and electronic modifications at the 6- and 1′-positions .

- Applications: Sucrose is primarily a energy source in organisms and a sweetener in industry. In contrast, this compound is non-nutritive and specialized for probing enzyme mechanisms or synthesizing glycoconjugates .

This compound vs. Glucose 6-Phosphate (CAS 299-31-0)

Glucose 6-phosphate (G6P), a phosphorylated hexose, shares functional-group modifications but differs fundamentally:

- Structure: G6P is a monosaccharide (glucose) with a phosphate ester at the 6-position, while this compound is a disaccharide with carboxyl groups.

- Biochemical Role: G6P is a central metabolite in glycolysis, gluconeogenesis, and the pentose phosphate pathway.

- Chemical Reactivity : The phosphate group in G6P participates in energy transfer (e.g., ATP coupling), whereas the carboxyl groups in this compound enable amide bond formation or coordination chemistry .

Data Table: Comparative Analysis

Enzymatic Studies

This compound inhibits glycosidases by mimicking the transition state of sucrose hydrolysis. Kinetic studies reveal a 10-fold higher binding affinity for yeast invertase compared to sucrose, attributed to electrostatic interactions between carboxyl groups and active-site residues .

Analytical Chemistry

In HPLC, this compound improves resolution of sucrose derivatives due to its ionizable groups, achieving a 90% recovery rate in carbohydrate profiling assays .

Notes and Considerations

- Handling: While this compound is non-toxic under standard conditions, its carboxylic groups may irritate mucous membranes. Use PPE in accordance with laboratory safety protocols .

- Synthesis : Purification requires ion-exchange chromatography to remove unreacted succinic anhydride or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.